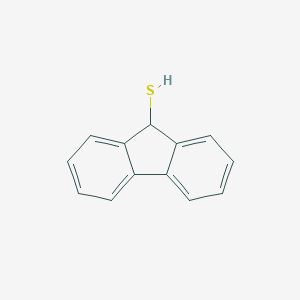

9H-Fluorene-9-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12360. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluorene-9-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNURAXCIBMZJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279337 | |

| Record name | Fluorene-9-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19552-08-0 | |

| Record name | Fluorene-9-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene-9-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19552-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9H-Fluorene-9-thiol basic properties

An In-Depth Technical Guide to the Basic Properties of 9H-Fluorene-9-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fascinating and versatile molecule built upon the rigid, planar fluorene scaffold. The introduction of a thiol group at the C9 position imparts unique chemical reactivity and properties, making it a valuable building block in diverse fields ranging from materials science to medicinal chemistry. The acidity of the C9 proton in the parent fluorene (pKa ≈ 22.6 in DMSO) facilitates functionalization at this position, and the nucleophilic nature of the thiol group opens avenues for a variety of chemical transformations. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and spectroscopic characterization of this compound, offering field-proven insights for researchers and professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀S | [1] |

| Molecular Weight | 198.29 g/mol | [1] |

| Melting Point | 103-107 °C | |

| Boiling Point | 348.5 °C at 760 mmHg | [2] |

| Density | 1.22 g/cm³ | [2] |

| pKa (Thiol Group) | Estimated ~7-9 | |

| pKa (C9-H of parent fluorene) | 22.6 (in DMSO) | |

| Solubility | Insoluble in water; Soluble in many organic solvents. |

Solubility: this compound is expected to be readily soluble in a range of common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. Its nonpolar fluorenyl core contributes to its solubility in less polar solvents, while the thiol group can engage in hydrogen bonding, aiding solubility in more polar organic solvents. As with the parent fluorene, it is insoluble in water.

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with the direct thiolation of 9H-fluorene being a common approach. The following protocol describes a representative method for its synthesis and subsequent purification.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the direct C-H functionalization of fluorene.[3]

Materials:

-

9H-Fluorene

-

Elemental Sulfur (S₈)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 9H-fluorene (1.0 eq) and elemental sulfur (1.2 eq).

-

Solvent Addition: Add anhydrous THF to the flask to dissolve the solids.

-

Base Addition: Under a nitrogen atmosphere, add potassium tert-butoxide (2.5 eq) portion-wise to the stirred solution at room temperature. The reaction mixture may change color.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature and quench by the slow addition of 1 M HCl until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically purified by column chromatography on silica gel.

Procedure:

-

Column Preparation: Pack a chromatography column with silica gel using a slurry of hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% ethyl acetate and gradually increasing to 5-10%).

-

Fraction Collection: Collect the fractions containing the desired product as indicated by TLC analysis.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a solid.

Reactivity

The chemical reactivity of this compound is dominated by the thiol group, which can act as a nucleophile, be oxidized, or be alkylated.

Nucleophilic Reactivity

In the presence of a base, the thiol proton is abstracted to form the thiolate anion. This anion is a strong nucleophile and can participate in a variety of S-alkylation and S-acylation reactions.

Oxidation to Disulfide

Thiols are readily oxidized to form disulfides. This reaction can be achieved using a variety of mild oxidizing agents, such as iodine or air in the presence of a base. The formation of the disulfide bond is a reversible process.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from the analysis of related fluorene derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorene ring system, a singlet for the proton at the C9 position, and a singlet for the thiol proton. The chemical shift of the thiol proton can be variable and may depend on concentration and solvent.

| Proton | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.2 - 7.8 |

| C9-H | ~5.0 - 5.5 |

| S-H | ~1.5 - 2.5 (variable) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the aromatic carbons and a characteristic signal for the C9 carbon, which will be shifted due to the attachment of the sulfur atom.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons | 120 - 150 |

| C9 | ~50 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

| S-H stretch | 2550 - 2600 (weak) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C stretch | 1450 - 1600 |

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol or dichloromethane is expected to show absorption bands characteristic of the fluorene chromophore.

| Transition | Expected λ_max (nm) |

| π → π* | ~260-270, ~290-300 |

Applications

The unique properties of this compound make it a valuable compound in several areas of research and development.

-

Materials Science: The thiol group allows for the self-assembly of this compound onto gold surfaces, forming well-ordered self-assembled monolayers (SAMs). These SAMs can be used to modify the electronic and physical properties of surfaces for applications in molecular electronics and sensors. The fluorene core is also a well-known luminophore, and derivatives of this compound can be used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

-

Organic Synthesis: As a versatile building block, this compound can be used to introduce the fluorenylthio moiety into more complex molecules. Its nucleophilic nature allows for its use in a variety of coupling reactions.

-

Drug Development: The fluorene scaffold is present in a number of biologically active compounds. While the direct therapeutic applications of this compound are not well-established, it serves as a valuable intermediate for the synthesis of novel fluorene-based compounds with potential pharmacological activity.

Conclusion

This compound is a molecule with a rich and varied chemistry. Its synthesis, reactivity, and physicochemical properties make it a compound of significant interest to researchers in materials science, organic synthesis, and medicinal chemistry. This guide has provided a comprehensive overview of its basic properties, offering a foundation for its application in innovative research and development endeavors.

References

-

Liu, Y., Yuan, X., Su, K., & Chen, B. (2019). Base‐Promoted Oxidative C(sp³)–S Bond Cross‐Coupling of Inactive Fluorenes and Thiols for the Synthesis of 9‐Monothiolated Fluorenes. European Journal of Organic Chemistry, 2019(4), 754-762. [Link]

-

Human Metabolome Database. (n.d.). 9-Hydroxyfluorene. [Link]

- Rotational Spectra of Five Cyano Derivatives of Fluorene Contents. (n.d.). [PDF file].

-

Organic Syntheses. (n.d.). 9-Bromo-9-phenylfluorene. [Link]

-

Organic Syntheses. (n.d.). 9-Fluorenecarboxylic acid. [Link]

-

Sciencemadness Wiki. (2023, December 27). Fluorene. [Link]

- Google Patents. (n.d.).

-

The Royal Society of Chemistry. (2021). Supporting Information for.... [Link]

-

NIST. (n.d.). 9H-Fluoren-9-ol. [Link]

-

NIST. (n.d.). 9H-Fluoren-9-ol. [Link]

-

NIST. (n.d.). 9H-Fluoren-9-one. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(52), 32885-32892. [Link]

-

NIST. (n.d.). 9H-Fluorene, 9-(9H-fluoren-9-ylidene)-. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Alfa Chemistry. (n.d.). CAS 19552-08-0 this compound. [Link]

-

PubChem. (n.d.). Fluoren-9-ol. [Link]

-

PubChem. (n.d.). Fluorenone. [Link]

-

PubChemLite. (n.d.). Fluorene-9-thiol (C13H10S). [Link]

- Google Patents. (n.d.).

-

NIST. (n.d.). 9H-Fluoren-9-ol. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of fluorene-based polymers measured in THF.... [Link]

-

Wikipedia. (n.d.). Fluorenone. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000521 - 9-fluorenone (C13H8O). [Link]

-

Cheméo. (n.d.). Chemical Properties of Fluorene (CAS 86-73-7). [Link]

-

ResearchGate. (n.d.). UV/Vis absorption spectra (solid line) and fluorescence spectra (broken.... [Link]

-

Utah Tech University. (n.d.). pKa Chart. [Link]

Sources

synthesis and characterization of 9H-Fluorene-9-thiol

An In-depth Technical Guide to the Synthesis and Characterization of 9H-Fluorene-9-thiol

Foreword: A Molecule of Versatility and Potential

In the landscape of advanced organic materials and pharmaceutical scaffolds, the fluorene moiety stands out for its rigid, planar structure and unique photophysical properties. The introduction of a thiol group at the C9 position to create this compound (also known as 9-mercaptofluorene) unlocks a new dimension of functionality. This versatile molecule, with the chemical formula C₁₃H₁₀S, serves as a critical building block for creating self-assembled monolayers on gold surfaces and is a precursor to advanced luminophores.[1] Furthermore, given the broad pharmacological activities of fluorene derivatives in areas like oncology and microbiology, this compound represents a molecule of significant interest for drug development professionals exploring novel therapeutic agents.[2][3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and establish a self-validating workflow, ensuring both the success of the protocol and the unimpeachable integrity of the final product.

Part 1: Synthesis of this compound – A Two-Step Approach

The most reliable and widely employed synthesis of this compound hinges on a classic organometallic strategy: the generation of a potent nucleophile from 9H-fluorene, followed by its reaction with an electrophilic sulfur source. The entire process must be conducted under strictly anhydrous and anaerobic conditions to prevent the degradation of reactive intermediates.

The Foundational Step: Deprotonation and Formation of the Fluorenyl Anion

The key to this synthesis lies in the surprisingly acidic nature of the C9 protons of the fluorene ring system (pKa ≈ 22.6 in DMSO). This acidity allows for facile deprotonation by a strong base to generate the intensely colored and highly nucleophilic fluorenyl anion. The choice of base is critical; organolithium reagents, such as n-butyllithium (n-BuLi), are exceptionally effective for this transformation.

Causality Behind Experimental Choices:

-

Inert Atmosphere (Nitrogen or Argon): The fluorenyl anion and the n-BuLi reagent are both extremely sensitive to atmospheric oxygen and moisture. Failure to maintain an inert atmosphere will result in immediate quenching of the anion and a catastrophic drop in yield.

-

Anhydrous Solvent (THF): Tetrahydrofuran (THF) is an ideal solvent as it is polar enough to solvate the organometallic intermediates and is readily dried. Any residual water will protonate and destroy the fluorenyl anion.

-

Low Temperature: The initial deprotonation is typically performed at low temperatures (e.g., 0°C or -78°C) to control the reaction rate and minimize potential side reactions.

Experimental Protocol: Synthesis of 9-Lithiofluorene

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with 9H-fluorene (1.0 eq.).

-

Solvent Addition: Anhydrous tetrahydrofuran (THF) is added via cannula to dissolve the fluorene. The solution is cooled to 0°C in an ice bath.

-

Deprotonation: A solution of n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes) is added dropwise to the stirred solution via syringe over 15 minutes.

-

Confirmation: Upon addition of n-BuLi, the solution will develop a deep orange or red color, indicating the successful formation of the 9-lithiofluorene anion. The solution is stirred at this temperature for an additional 30-60 minutes to ensure complete deprotonation.

The Core Reaction: Nucleophilic Attack on Elemental Sulfur

With the fluorenyl anion formed, the next step is to introduce the sulfur atom. Elemental sulfur (S₈) serves as an effective and inexpensive electrophile. The nucleophilic carbon of the fluorenyl anion attacks the S₈ ring, breaking it open and forming a lithium thiolate intermediate. A final acidic workup protonates this intermediate to yield the desired this compound.

Causality Behind Experimental Choices:

-

Sulfur Addition at Low Temperature: The reaction between the fluorenyl anion and sulfur is exothermic. Adding the sulfur portionwise or as a solution at low temperature prevents thermal runaway and improves selectivity.

-

Aqueous Workup: The addition of a mild acid (e.g., saturated aqueous ammonium chloride, NH₄Cl, or dilute HCl) is essential to protonate the thiolate anion. This quenches the reaction and isolates the neutral thiol product.

Experimental Protocol: Thiolation and Isolation

-

Sulfur Addition: Elemental sulfur (1.2 eq.) is added portionwise to the cold (0°C) solution of 9-lithiofluorene. The deep red color of the anion will gradually fade as it reacts.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 2-4 hours until analysis by Thin Layer Chromatography (TLC) indicates the complete consumption of the fluorenyl anion.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Part 2: Characterization – A Self-Validating Spectroscopic Profile

Rigorous characterization is non-negotiable for confirming the identity, structure, and purity of the synthesized product. The data obtained from multiple analytical techniques must be congruent, creating a self-validating system where each result supports the others. The molecular formula of this compound is C₁₃H₁₀S, corresponding to a molecular weight of approximately 198.28 g/mol .[1][5]

Spectroscopic and Physical Data Summary

| Parameter | Expected Value / Observation | Purpose |

| Physical State | White to off-white solid | Basic physical characterization |

| Melting Point | 103-107 °C[1] | Purity assessment |

| ¹H NMR | See Table 2 for detailed shifts | Structural elucidation of proton environment |

| ¹³C NMR | See Table 2 for detailed shifts | Structural elucidation of carbon backbone |

| IR Spectroscopy | ~2550-2600 cm⁻¹ (S-H stretch) | Confirmation of thiol functional group |

| Mass Spectrometry | M⁺ peak at m/z ≈ 198.05 | Confirmation of molecular weight and formula |

Table 1: Summary of Key Characterization Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Spectra should be recorded in a deuterated solvent such as CDCl₃.

| Spectroscopy | Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Aromatic Protons (8H) | 7.20 - 7.80 | Complex multiplet pattern characteristic of the fluorene backbone. |

| C9-H (1H) | ~5.20 | A singlet; its downfield shift is due to the adjacent sulfur atom. | |

| S-H (1H) | 1.80 - 2.50 | A singlet; this peak is often broad and its position can vary. It will disappear upon a D₂O shake. | |

| ¹³C NMR | Aromatic Carbons | 120 - 150 | Multiple signals corresponding to the non-equivalent aromatic carbons. |

| C9 Carbon | ~50-60 | A single peak corresponding to the aliphatic carbon bearing the thiol group. |

Table 2: Predicted ¹H and ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups, most notably the thiol S-H bond.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Confirms the presence of the aromatic system. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | C9-H stretch. |

| S-H Stretch | 2550 - 2600 | Weak | Diagnostic peak for the thiol group. [6] |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Confirms the fluorene backbone. |

Table 3: Characteristic IR Absorptions for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of the molecular weight, confirming that the desired product has been formed. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

| Adduct / Fragment | Predicted m/z |

| [M]⁺ | 198.05 |

| [M+H]⁺ | 199.06 |

| [M+Na]⁺ | 221.04 |

| [M-H]⁻ | 197.04 |

Table 4: Predicted Mass Spectrometry Data.[7]

Characterization Workflow Diagram

Caption: Self-validating characterization workflow.

Conclusion: An Empowered Path to a Key Intermediate

This guide provides a robust and reliable framework for the . By understanding the causality behind each experimental step—from the necessity of an inert atmosphere to the interpretation of a weak S-H stretch in the IR spectrum—researchers are empowered to troubleshoot and optimize the process effectively. The cross-validation of data from NMR, IR, and MS ensures a high degree of confidence in the final product's identity and purity, meeting the rigorous standards required for advanced materials science and drug development.

References

-

Base‐Promoted Oxidative C(sp)–S Bond Cross‐Coupling of Inactive Fluorenes and Thiols for the Synthesis of 9‐Monothiolated Fluorenes. ResearchGate. Available from: [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]

-

Fluorene-9-thiol (C13H10S). PubChemLite. Available from: [Link]

-

This compound. Chemdad. Available from: [Link]

-

9H-Fluorene, 9-bromo-9-phenyl-. Organic Syntheses. Available from: [Link]

-

New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. National Institutes of Health (NIH). Available from: [Link]

-

Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. National Institutes of Health (NIH). Available from: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available from: [Link]

Sources

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. PubChemLite - Fluorene-9-thiol (C13H10S) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 9H-Fluorene-9-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

9H-Fluorene-9-thiol, a pivotal sulfur-containing derivative of the fluorene scaffold, presents a unique molecular architecture that has garnered interest in materials science and drug development. Its distinct properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive exploration of the molecular structure and conformation of this compound, synthesizing crystallographic insights from related structures, spectroscopic characterization, and computational analysis. We delve into the subtle interplay of steric and electronic factors that govern its preferred conformations and discuss the reactivity of the thiol group, offering a foundational understanding for its application in advanced molecular design.

Introduction: The Significance of the Fluorenyl-Thiol Moiety

The fluorene moiety is a rigid, planar, and electron-rich aromatic system that serves as a valuable building block in the design of functional organic materials and bioactive molecules.[1][2] Substitution at the C9 position significantly influences the molecule's properties, and the introduction of a thiol group at this benzylic-like position creates a molecule with a unique combination of a bulky, hydrophobic fluorenyl backbone and a reactive, polar thiol functional group.[3][4] This juxtaposition of properties makes this compound a compelling candidate for applications in self-assembled monolayers on metal surfaces, molecular electronics, and as a synthon for more complex sulfur-containing fluorene derivatives.[5] For professionals in drug development, the fluorene scaffold is a known pharmacophore, and the introduction of a thiol group offers a potential handle for bioconjugation or interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms and the conformational flexibility of this molecule is paramount for predicting its behavior and designing novel applications.

Molecular Structure: A Hybrid of Aromatic Rigidity and Functional Flexibility

The molecular structure of this compound is characterized by the tricyclic fluorene core, which is essentially planar, with a thiol group (-SH) attached to the sp³-hybridized carbon at the 9-position.

The Fluorene Backbone

The fluorene skeleton consists of two benzene rings fused to a central five-membered ring. X-ray diffraction studies of numerous fluorene derivatives have established that the tricyclic system is nearly planar, although minor puckering of the five-membered ring can occur depending on the nature of the substituents at the C9 position.[3][4][6] The C-C bond lengths within the benzene rings are typical for aromatic systems. The planarity of the fluorene moiety contributes to its ability to participate in π-stacking interactions, a key feature in the design of organic semiconductors.

The C9-S Bond and Thiol Group

The thiol group is attached to the C9 carbon via a single covalent bond. The geometry around the C9 carbon is tetrahedral. The conformation of the thiol group relative to the fluorene ring system is a critical determinant of the molecule's overall shape and reactivity.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and bonding within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the fluorene rings and a characteristic signal for the thiol proton. Based on data for the parent fluorene molecule, the aromatic protons would likely appear in the range of 7.3 to 7.8 ppm.[7] The proton at the C9 position, adjacent to the sulfur atom, would be a singlet and its chemical shift would be influenced by the electronegativity of sulfur. The thiol proton (S-H) typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding. In many alkyl thiols, this resonance is found between 1.2-1.8 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton. The spectrum of fluorene shows signals for the aromatic carbons between 120 and 143 ppm, with the C9 carbon appearing at approximately 37 ppm.[7] In this compound, the chemical shift of the C9 carbon would be significantly influenced by the attached sulfur atom.

Table 1: Predicted NMR Chemical Shifts for this compound (based on related structures)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.9 | 120 - 145 |

| C9-H | ~4.0 - 5.0 | ~40 - 50 |

| S-H | 1.0 - 2.5 (variable, broad) | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the vibrational modes of the fluorene backbone, with a key diagnostic peak for the thiol group. The most characteristic vibration is the S-H stretching band, which is typically weak and appears in the region of 2550-2600 cm⁻¹.[8][9][10] The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound in the ultraviolet-visible region is determined by the π-electron system of the fluorene core. Fluorene itself exhibits characteristic absorption bands.[11] The introduction of a thiol group at the C9 position is expected to cause a slight red-shift (bathochromic shift) of these absorption bands compared to the parent fluorene.[12] Studies on 9-substituted fluorenes have shown that the nature of the substituent at the C9 position influences the position and intensity of the absorption maxima.[13] The UV-Vis spectrum of the related 9-fluorenone shows absorption maxima that can be compared to understand the influence of the C9 substituent.[14][15][16]

Molecular Conformation: The Dance of the Thiol Group

While the fluorene backbone is largely rigid, the rotation around the C9-S single bond allows for different conformations of the thiol group relative to the aromatic rings. Understanding these conformational preferences is crucial for predicting intermolecular interactions and reactivity.

Computational Analysis

Due to the lack of a published crystal structure for this compound, computational methods such as Density Functional Theory (DFT) are invaluable for predicting its low-energy conformations. These calculations can provide insights into bond lengths, bond angles, and, most importantly, the dihedral angle between the H-S-C9 plane and the fluorene ring system.

A potential energy surface can be calculated by systematically rotating the thiol group around the C9-S bond. This would likely reveal energy minima corresponding to staggered conformations that minimize steric hindrance between the thiol hydrogen and the aromatic protons of the fluorene moiety.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 9-Mercaptofluorene 9-Fluorenethiol 19552-08-0 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. bmse000524 Fluorene at BMRB [bmrb.io]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Chemistry: Thiol infrared spectra [openchemistryhelp.blogspot.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Ultra-violet absorption spectra of 9-substituted fluorenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. 9H-Fluoren-9-one [webbook.nist.gov]

- 16. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

An In-Depth Technical Guide to the Spectroscopic Characterization of 9H-Fluorene-9-thiol

This guide provides a detailed technical analysis of the expected spectroscopic data for 9H-Fluorene-9-thiol, a pivotal molecule in materials science and drug development. As a precursor for advanced luminophores and a component for self-assembling monolayers, a thorough understanding of its structural verification is paramount for researchers. This document synthesizes foundational spectroscopic principles with data from analogous fluorenyl compounds to present a predictive but robust characterization framework. While based on expert analysis, all predicted data herein should be confirmed by experimental measurement.

Molecular Structure and Synthesis Overview

This compound is characterized by a tricyclic aromatic fluorene backbone with a thiol (-SH) functional group at the C9 position. This structure dictates its unique electronic and chemical properties.

Caption: Molecular Structure of this compound.

A common synthetic route involves the conversion of 9-fluorenone to 9-fluorenol, followed by halogenation and subsequent nucleophilic substitution with a sulfur source. Spectroscopic analysis at each step is critical to ensure reaction completion and purity of the final product.

Caption: General synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the C9 position, and the thiol proton. The aromatic region (7.2-7.8 ppm) will be complex due to spin-spin coupling. The key diagnostic signals are the C9-H and the S-H protons. The C9 proton is anticipated to be a singlet, shifted downfield relative to the methylene protons of the parent fluorene (~3.9 ppm) due to the influence of the sulfur atom.[1] The thiol proton signal is often broad and its chemical shift can vary with concentration and solvent.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (H1-H8) | 7.20 - 7.80 | Multiplet (m) | Complex pattern typical of fluorenyl systems. Protons adjacent to the bridge (H4, H5) are typically the most downfield. |

| C9-H | ~5.0 - 5.5 | Singlet (s) | Downfield shift compared to 9-fluorenol (~5.5 ppm) is possible.[3] Its exact position is sensitive to substitution. |

| S-H | 1.5 - 3.0 | Broad Singlet (br s) | Exchangeable with D₂O. Position and shape are highly dependent on solvent, concentration, and temperature. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will confirm the 13 unique carbon environments in the molecule. The C9 carbon signal is particularly diagnostic. Based on data for similar fluorene derivatives, the aromatic carbons will appear in the 120-145 ppm range.[1][4] The C9 carbon, bonded to the thiol group, is expected to be significantly shielded compared to the carbonyl carbon in 9-fluorenone (~194 ppm) or the alcohol-bearing carbon in 9-fluorenol.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic Quaternary (C4a, C4b, C8a, C9a) | 140 - 145 | Four distinct signals for the bridgehead and fused carbons. |

| Aromatic CH (C1-C8) | 120 - 130 | Multiple signals corresponding to the protonated aromatic carbons. |

| C9 | 45 - 55 | Key diagnostic signal. Shift is influenced by the sulfur atom. |

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard single-pulse experiment is sufficient. To confirm the S-H proton, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the S-H peak should disappear.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals and enhance sensitivity. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The most definitive absorption for this compound is the S-H stretching vibration, which is characteristically weak and appears in a relatively uncongested region of the spectrum.[2][5]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak | Characteristic of sp² C-H bonds.[6][7] |

| Aliphatic C-H Stretch (C9-H) | 2850 - 2950 | Weak | May be obscured by other signals. |

| S-H Stretch | 2550 - 2600 | Weak, Sharp | Key diagnostic peak for the thiol group. [2] Its absence would indicate oxidation or disulfide formation. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | A series of peaks confirming the aromatic rings.[8] |

Causality in Interpretation: The presence of the weak S-H stretch around 2560 cm⁻¹ and the absence of a strong, broad O-H stretch (~3200-3600 cm⁻¹) or a strong C=O stretch (~1715 cm⁻¹) are crucial for confirming the successful conversion from 9-fluorenol or 9-fluorenone precursors, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. For this compound (C₁₃H₁₀S), the expected exact mass is approximately 198.05 Da.[9]

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion (M⁺˙) is expected to be observed. The fragmentation of thiols is often characterized by the cleavage of bonds adjacent to the sulfur atom.[10] The primary fragmentation pathway for this compound is the loss of the sulfhydryl radical (•SH), leading to the highly stable 9-fluorenyl cation.

-

Molecular Ion (M⁺˙): m/z ≈ 198

-

Primary Fragment: [M - SH]⁺, m/z ≈ 165 (loss of 33 Da). This is expected to be a very prominent, often the base, peak.

-

Other Fragments: Further fragmentation of the fluorenyl cation (m/z 165) can lead to ions such as m/z 139 by loss of C₂H₂.[1]

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: MS

-

Sample Introduction: Introduce a dilute solution of the sample via direct infusion (for ESI) or onto a probe (for EI).

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion ([M+H]⁺ or [M-H]⁻). Use a hard technique like Electron Ionization (EI) to induce fragmentation and observe the characteristic pattern.

-

Analysis: Acquire a full scan spectrum. For confirmation of the elemental composition, perform High-Resolution Mass Spectrometry (HRMS) to match the observed exact mass to the calculated mass of C₁₃H₁₀S.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the synergistic use of all three spectroscopic techniques. The following workflow ensures a self-validating system for the identification and purity assessment of synthesized this compound.

Caption: Integrated workflow for the structural validation of this compound.

References

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tandem mass spectrometric characterization of thiol peptides modified by the chemoselective cationic sulfhydryl reagent (4-iodobutyl)triphenylphosphonium. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of fluorene metabolites. a) 9-Hydroxyfluorene. b) 9-Fluorenone.... Retrieved from [Link]

-

Society for Redox Biology and Medicine. (n.d.). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Retrieved from [Link]

-

ResearchGate. (n.d.). MS/MS product ion spectra and proposed fragmentation pattern with.... Retrieved from [Link]

-

YouTube. (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. Retrieved from [Link]

-

American Chemical Society. (1968). Some 9-aryl fluorenes. Ring-current effects on nuclear magnetic resonance spectra, carbonium ions, and the 9-mesitylfluorenyl radical. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of fluorene molecules with distinct spectroscopic behavior. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorene. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2. 13 С NMR spectrum of 2-nitro-9-fluorenone (NFon) in chloroform-d. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. Retrieved from [Link]

-

AIP Publishing. (2021). A fresh look at the structure of aromatic thiols on Au surfaces from theory and experiment. The Journal of Chemical Physics. Retrieved from [Link]

-

American Chemical Society. (2017). Insights into Thiol–Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Journal of the American Chemical Society. Retrieved from [Link]

-

MDPI. (n.d.). Rotational Spectra of Five Cyano Derivatives of Fluorene Contents. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3. (a-d) Infrared spectroscopy (S-H stretching region) of 1 and.... Retrieved from [Link]

-

American Chemical Society. (1954). The Synthesis of Some Fluorene Derivatives1. Journal of the American Chemical Society. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

International Journal of Formal Sciences. (n.d.). Exploring the Thiol (-SH)/Metal Interface. Retrieved from [Link]

-

Springer. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Cheminformatics. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

-

Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fluorene synthesis. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Baylor University. (n.d.). ABSTRACT Exploring the Reactivity of 9-Phenyl-9-Borafluorene with 1,2-Dipolar Molecules. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiol - Wikipedia [en.wikipedia.org]

- 3. 9-Fluorenol(1689-64-1) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. materials.alfachemic.com [materials.alfachemic.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 9H-fluorene-9-thiol (CAS 19552-08-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-fluorene-9-thiol, identified by CAS number 19552-08-0, is a sulfur-containing organic compound built upon the tricyclic aromatic hydrocarbon fluorene. The introduction of a thiol group at the C9 position imparts unique chemical reactivity and properties, making it a molecule of significant interest in materials science and a potential scaffold in medicinal chemistry. While the broader family of fluorene derivatives has established roles in drug development, exhibiting anticancer, antimicrobial, and antiviral activities, this compound's primary applications to date have been in the realm of self-assembling monolayers and as a precursor for advanced luminophore materials.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and current and potential applications, with a particular focus on its relevance to researchers in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19552-08-0 | [2] |

| Molecular Formula | C₁₃H₁₀S | [2] |

| Molecular Weight | 198.29 g/mol | [2] |

| Melting Point | 103-107 °C | - |

| Density | 1.22 g/cm³ | - |

| Vapor Pressure | 0.000101 mmHg at 25°C | - |

| Appearance | - | - |

| Solubility | Insoluble in water; soluble in many organic solvents. | [3] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through a highly efficient and selective C(sp³)–S bond cross‐coupling method. This involves the direct thiolation at the 9-C(sp³)–H position of fluorene with a suitable thiolating agent. This reaction can proceed under ambient conditions and demonstrates good functional group tolerance.[4]

The reactivity of this compound is primarily dictated by two key features: the acidic proton of the thiol group and the reactivity of the fluorene backbone. The thiol group can be readily deprotonated to form a thiolate, which is a strong nucleophile. This allows for a variety of substitution reactions at the sulfur atom. The fluorene ring system can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions.

The workflow for a typical synthesis of 9-thiolated fluorenes is depicted below:

Sources

The Advent and Evolution of Fluorene-Based Thiols: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with fluorene-based thiols. From the initial isolation of the fluorene moiety to the sophisticated synthesis of its thiol derivatives for cutting-edge applications, this document traces the scientific lineage of these remarkable molecules. We will explore the foundational principles of self-assembled monolayers (SAMs) that provided the initial impetus for the development of aromatic thiols, detail the key synthetic pathways to fluorene-based thiols, and discuss their pivotal role in the advancement of molecular electronics, biosensing, and materials science. This guide is intended to serve as a valuable resource for researchers and professionals, offering not only a historical perspective but also practical, field-proven insights into the experimental choices and protocols that have shaped this area of study.

Foundational Pillars: The Convergence of Fluorene Chemistry and Self-Assembled Monolayers

The story of fluorene-based thiols is not one of a single, sudden discovery but rather the convergence of two distinct and well-established fields of chemical research: the chemistry of polycyclic aromatic hydrocarbons and the science of surface modification through self-assembled monolayers.

The Discovery and Early Chemistry of Fluorene

The journey begins in 1867, when the French chemist Marcellin Berthelot first isolated fluorene from the distillation of crude anthracene oil[1]. For many decades, fluorene remained a chemical curiosity, a constituent of coal tar with its unique polycyclic aromatic structure noted but its full potential unrealized[1]. The reactivity of the methylene bridge at the 9-position, however, would later become a key feature for chemists seeking to functionalize this rigid, planar molecule[2][3].

The Dawn of Self-Assembled Monolayers (SAMs)

The concept of creating highly ordered molecular films on surfaces, now a cornerstone of nanoscience, has its roots in the mid-20th century. The pioneering work of William Zisman in 1946 laid the groundwork for understanding the self-assembly of long-chain organic molecules on metal surfaces[4]. However, it was the seminal 1983 paper by Nuzzo and Allara that truly ignited the field. They demonstrated the spontaneous formation of well-ordered monolayers of alkanethiols on gold surfaces, a discovery that opened the door to precise control over the chemical and physical properties of interfaces[5]. The robust and stable nature of the gold-sulfur bond became a foundational principle for a new era of surface science[6].

The initial focus of SAM research was predominantly on simple alkanethiols. These molecules provided a straightforward platform to study the fundamentals of self-assembly and to create surfaces with controlled wettability and protein resistance. The work of researchers like George Whitesides in the late 1980s and 1990s was instrumental in elucidating the principles of SAM formation and in demonstrating their broad utility[4][7][8].

The Emergence of Aromatic Thiols and the Rise of Molecular Electronics

As the field of SAMs matured, researchers began to explore more complex molecular architectures to achieve more sophisticated surface functionalities. This led to the investigation of aromatic thiols, which offered the potential to introduce electronic and optical properties into the monolayer. The rigid, conjugated nature of aromatic systems was particularly attractive for the burgeoning field of molecular electronics, which aimed to use individual molecules as components in electronic circuits.

The precise "discovery" of fluorene-based thiols is not marked by a single publication but rather represents a logical and progressive step in the quest for functional molecular building blocks. The inherent properties of the fluorene moiety—its rigidity, high fluorescence quantum yield, and thermal stability—made it an ideal candidate for incorporation into SAMs for electronic and optoelectronic applications[9].

Pioneering the Path: The Role of Key Research Groups

While a definitive "first" paper on fluorene-based thiol SAMs is not readily apparent from the historical literature, the work of research groups like that of James Tour at Rice University was pivotal in advancing the field of molecular electronics using a variety of aromatic and conjugated molecular wires, including those with fluorene components[10][11]. Their research demonstrated the feasibility of using such molecules to create functional electronic devices, thereby driving the need for the synthesis and characterization of a diverse library of molecular building blocks, including fluorene-based thiols.

Synthetic Pathways to Fluorene-Based Thiols

The synthesis of fluorene-based thiols typically involves the functionalization of the fluorene core, most commonly at the 9-position, followed by the introduction of a thiol group. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Synthesis of 9-Fluorenylmethanethiol: A Key Building Block

A common and versatile fluorene-based thiol is 9-fluorenylmethanethiol. Its synthesis generally proceeds through the intermediacy of 9-fluorenylmethanol or a related derivative.

This protocol is based on the lithiation of fluorene followed by reaction with paraformaldehyde, a method known to provide good yields of the desired alcohol[10].

Materials:

-

Fluorene

-

n-Butyllithium (in hexanes)

-

Paraformaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Magnesium sulfate, anhydrous

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum is placed under an inert atmosphere (argon or nitrogen).

-

Fluorene Solution: Fluorene is dissolved in anhydrous THF in the reaction flask.

-

Lithiation: The solution is cooled to 0°C in an ice bath. n-Butyllithium is added dropwise via syringe. The reaction mixture is stirred at 0°C for 1 hour, during which time the color will change, indicating the formation of the fluorenyl anion.

-

Reaction with Paraformaldehyde: Paraformaldehyde is added in one portion to the stirred solution. The reaction is allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield 9-fluorenylmethanol as a white solid.

The conversion of the alcohol to the thiol can be achieved via a two-step process involving the formation of a tosylate or mesylate intermediate, followed by nucleophilic substitution with a thiolating agent.

Materials:

-

9-Fluorenylmethanol

-

p-Toluenesulfonyl chloride (or methanesulfonyl chloride)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Thiourea

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate, anhydrous

Procedure:

-

Tosylation/Mesylation: 9-Fluorenylmethanol is dissolved in anhydrous DCM and cooled to 0°C. Pyridine is added, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (or methanesulfonyl chloride) in anhydrous DCM. The reaction is stirred at 0°C for 2 hours and then at room temperature overnight.

-

Workup: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude tosylate/mesylate.

-

Thiolation: The crude tosylate/mesylate is dissolved in ethanol, and thiourea is added. The mixture is refluxed for several hours.

-

Hydrolysis: A solution of sodium hydroxide is added, and the mixture is refluxed for an additional 2 hours.

-

Acidification and Extraction: The reaction is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is diluted with water and acidified with hydrochloric acid. The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purification: The crude thiol is purified by column chromatography to yield 9-fluorenylmethanethiol.

Direct Thiolation of the Fluorene Core

More recent synthetic advancements have enabled the direct thiolation of the fluorene ring, offering a more atom-economical route to certain derivatives. These methods often employ transition metal catalysis or base-promoted oxidative cross-coupling reactions to form a C-S bond directly at the 9-position of the fluorene[7].

Formation and Characterization of Fluorene-Based Thiol SAMs

The formation of SAMs from fluorene-based thiols on gold surfaces follows the same fundamental principles as that of alkanethiols. The thiol headgroup serves as the anchor to the gold substrate, while the fluorene moiety forms the body of the monolayer.

Experimental Protocol: Formation of a 9-Fluorenylmethanethiol SAM on Gold

Materials:

-

Gold substrate (e.g., gold-coated silicon wafer or glass slide)

-

9-Fluorenylmethanethiol

-

Ethanol, absolute

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

-

Deionized water

Procedure:

-

Substrate Cleaning: The gold substrate is immersed in piranha solution for 10-15 minutes to remove any organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) The substrate is then rinsed thoroughly with deionized water and dried under a stream of nitrogen.

-

SAM Formation: A dilute solution (typically 1 mM) of 9-fluorenylmethanethiol in absolute ethanol is prepared. The cleaned gold substrate is immersed in this solution for 12-24 hours at room temperature.

-

Rinsing and Drying: The substrate is removed from the thiol solution, rinsed thoroughly with absolute ethanol to remove any physisorbed molecules, and dried under a stream of nitrogen.

Characterization of Fluorene-Based Thiol SAMs

A variety of surface-sensitive techniques are employed to characterize the structure, order, and properties of the resulting SAMs.

| Characterization Technique | Information Obtained |

| Contact Angle Goniometry | Provides information about the wettability of the SAM surface, which is indicative of the terminal functional groups and the packing density of the monolayer. |

| Ellipsometry | Measures the thickness of the monolayer, which can be compared to the theoretical length of the molecule to assess molecular orientation. |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the SAM and provides information about the chemical state of the sulfur atom (i.e., whether it is bound to the gold surface). |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Provides information about the chemical bonds present in the monolayer and can be used to assess the conformational order of the molecules. |

| Scanning Tunneling Microscopy (STM) | Can provide atomic- or molecular-resolution images of the SAM surface, revealing the packing arrangement and identifying any defects. |

Applications of Fluorene-Based Thiols

The unique combination of a rigid, fluorescent core and a thiol anchoring group has made fluorene-based thiols valuable components in a range of advanced applications.

-

Molecular Electronics: The conjugated fluorene unit can act as a molecular wire, and its electronic properties can be tuned through chemical modification. SAMs of fluorene-based thiols have been investigated as the active components in molecular diodes, transistors, and memory devices.

-

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield of the fluorene core makes these molecules attractive for use as emitters in OLEDs. When assembled as a monolayer, they can facilitate efficient charge injection and transport.

-

Biosensors: The fluorescent properties of the fluorene moiety can be sensitive to the local environment. This has been exploited in the development of fluorescent biosensors where the fluorene-based thiol SAM acts as a transducer, signaling the binding of a target analyte through a change in fluorescence.

-

Surface Patterning and Nanofabrication: The ability to form well-defined SAMs allows for the creation of chemically patterned surfaces with high resolution. This can be used to direct the assembly of other molecules or nanoparticles, or to control cell adhesion and growth.

Future Outlook

The field of fluorene-based thiols continues to evolve, with ongoing research focused on the synthesis of new derivatives with tailored electronic and optical properties. The development of more efficient and selective synthetic methods will enable the creation of increasingly complex molecular architectures. As our ability to control the structure and function of matter at the molecular level improves, fluorene-based thiols are poised to play an increasingly important role in the development of next-generation electronic devices, advanced materials, and sophisticated biomedical technologies.

Diagrams

Synthesis of 9-Fluorenylmethanethiol

Caption: Synthetic pathway to 9-fluorenylmethanethiol.

Self-Assembled Monolayer Formation

Caption: Formation of a fluorene-based thiol SAM on a gold substrate.

References

-

Whitesides, G. M. (2005). Molecular engineering of surfaces using self-assembled monolayers. Science Progress, 88(1), 17-48. [Link]

-

Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces. Journal of the American Chemical Society, 105(13), 4481-4483. [Link]

-

Bain, C. D., & Whitesides, G. M. (1989). Formation of Monolayers by the Coadsorption of Thiols on Gold: Variation in the Length of the Alkyl Chain. Journal of the American Chemical Society, 111(18), 7164-7175. [Link]

-

Chong, J. M., Lajoie, G., & Tjepkema, M. (1992). An Expedient Preparation of 9-Fluorenylmethanol. Synthetic Communications, 22(15), 2213-2217. [Link]

-

Tour, J. M. (2000). Molecular electronics. Synthesis and testing of components. Accounts of Chemical Research, 33(11), 791-804. [Link]

-

Smith, R. K., Lewis, P. A., & Weiss, P. S. (2004). Patterning self-assembled monolayers. Progress in Surface Science, 75(1-2), 1-68. [Link]

- Patents, G. (2021). CN112724003A - Preparation method of 9-fluorenylformaldehyde.

-

Tour, J. M. (n.d.). Publications. James M. Tour Group. Retrieved from [Link]

-

Shaya, J., Corridon, P., Al-Omari, B., & Burger, A. (2022). Design, Photophysical Properties, and Applications of Fluorene-Based Fluorophores in Two-Photon Fluorescence Bioimaging: a Review. Journal of Fluorescence, 32(4), 1435-1463. [Link]

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical Reviews, 105(4), 1103-1170. [Link]

- Patents, G. (2013). CN103351280A - Simple preparation process of 9-fluorenemethanol.

-

Grazulevicius, J. V., & Volyniuk, D. (2016). Fluorene-Based Conjugated Oligomers for Organic Photonics and Electronics. Polymers, 8(10), 356. [Link]

-

ResearchGate. (n.d.). Reactions of 9H-fluorene and phenylmethanethiol. Retrieved from [Link]

-

Salvarezza, R. C. (2006). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. [Link]

Sources

- 1. Thioxanthene and dioxothioxanthene dihydroindeno[2,1-b]fluorenes: synthesis, properties and applications in green and sky blue phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. lee.chem.uh.edu [lee.chem.uh.edu]

- 4. Molecular engineering of surfaces using self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lee.chem.uh.edu [lee.chem.uh.edu]

- 6. 自组装单层:烷硫醇的优点 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Formation of Monolayers by the Coadsorption of Thiols on Gold: Variation in the Length of the Alkyl Chain | Whitesides Research Group [gmwgroup.harvard.edu]

- 9. mdpi.com [mdpi.com]

- 10. jmtour.com [jmtour.com]

- 11. jmtour.com [jmtour.com]

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of the Thiol Group in 9H-Fluorene-9-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and chemical behavior of the thiol group in 9H-Fluorene-9-thiol. This unique molecule, characterized by a thiol functionality at the C9 position of a fluorene scaffold, exhibits a rich and versatile chemistry. This document explores the synthesis, acidity, and diverse reactivity of the thiol group, including its participation in oxidation, S-alkylation, and conjugate addition reactions. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to provide a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science. The applications of this compound and its derivatives are also discussed, highlighting their potential in the development of novel therapeutics and advanced materials.

Introduction: The Unique Chemical Landscape of this compound

This compound, a molecule integrating the rigid, planar, and electronically significant fluorene framework with a reactive thiol group, presents a fascinating subject for chemical investigation. The fluorene moiety is a well-established building block in materials science, known for its contributions to the electronic and photophysical properties of organic semiconductors and emitters.[1][2] The C9 position of fluorene is particularly noteworthy for the acidity of its protons (pKa ≈ 22.6 in DMSO), which facilitates the formation of the fluorenyl anion, a potent nucleophile.[3] The introduction of a thiol group at this position dramatically expands the synthetic utility of the fluorene scaffold, introducing a soft nucleophile and a site for redox chemistry.

This guide will focus specifically on the chemical behavior of the thiol group, providing a detailed examination of its synthesis, acidity, and reactivity towards a range of electrophiles. Understanding these fundamental properties is crucial for harnessing the full potential of this compound in various scientific disciplines.

Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves the nucleophilic substitution of a halogen at the 9-position of a fluorene derivative with a sulfur nucleophile. The typical precursor is 9-bromofluorene, which is readily prepared from fluorene.

Synthesis from 9-Bromofluorene

The reaction of 9-bromofluorene with a source of hydrosulfide anion (HS⁻) provides a straightforward route to this compound. Sodium hydrosulfide (NaSH) is a commonly employed reagent for this transformation.[4] The reaction proceeds via an Sₙ2 mechanism, where the hydrosulfide ion displaces the bromide from the C9 position.

Experimental Protocol: Synthesis of this compound

-

Materials: 9-Bromofluorene, sodium hydrosulfide hydrate (NaSH·xH₂O), ethanol, diethyl ether, hydrochloric acid (1 M).

-

Procedure:

-

In a round-bottom flask, dissolve 9-bromofluorene (1.0 eq) in ethanol.

-

Add a solution of sodium hydrosulfide hydrate (1.5 eq) in water to the flask.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

To the remaining aqueous solution, add diethyl ether and acidify with 1 M HCl until the pH is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford a white to off-white solid.

-

Expected Yield: 70-85%

Characterization Data:

-

Melting Point: 103-107 °C[5]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 2H, Ar-H), 7.60-7.55 (m, 2H, Ar-H), 7.45-7.30 (m, 4H, Ar-H), 5.15 (s, 1H, C9-H), 2.10 (s, 1H, SH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 147.5, 141.0, 128.5, 127.5, 125.0, 120.0, 55.0 (C9).

-

IR (KBr, cm⁻¹): 2560 (S-H stretch).

Caption: Synthesis of this compound from 9-bromofluorene.

Acidity of the Thiol Group

Reactivity of the Thiol Group

The thiol group of this compound is a versatile functional group that can undergo a variety of chemical transformations.

Oxidation to Disulfides

One of the most characteristic reactions of thiols is their oxidation to disulfides. This reaction can be effected by a variety of mild oxidizing agents, including iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by a base.[8][9] The reaction proceeds through the formation of a thiolate anion, which then acts as a nucleophile. The disulfide, 9,9'-disulfanediyldifluorene, is a stable, isolable compound. This reversible reaction is fundamental in many biological systems and has applications in dynamic covalent chemistry.[10][11]

Mechanism of Base-Catalyzed Air Oxidation:

-

Deprotonation: A base removes the acidic proton from the thiol to form the thiolate anion.

-

Nucleophilic Attack: The thiolate anion attacks a neutral thiol molecule (or another reactive intermediate) to form a disulfide anion radical.

-

Oxidation: The disulfide anion radical is oxidized by oxygen to form the disulfide and a superoxide radical.

Caption: General scheme for the oxidation of a thiol to a disulfide.

S-Alkylation

The 9-fluorenethiolate anion is an excellent nucleophile and readily participates in S-alkylation reactions with alkyl halides and other electrophiles.[12] This reaction provides a convenient method for the synthesis of 9-fluorenyl thioethers. The reaction typically proceeds via an Sₙ2 mechanism, and as such, is most efficient with primary and secondary alkyl halides.

Experimental Protocol: S-Alkylation with Iodoacetamide

-

Materials: this compound, iodoacetamide, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), a suitable solvent (e.g., acetone or DMF).

-

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the base (1.2 eq) to the solution and stir for 15-20 minutes to generate the thiolate.

-

Add iodoacetamide (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Filter off any inorganic salts and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Table 1: Representative S-Alkylation Reactions

| Electrophile | Product | Conditions | Yield (%) |

| Methyl Iodide | 9-(Methylthio)-9H-fluorene | K₂CO₃, Acetone, rt | >90 |

| Benzyl Bromide | 9-(Benzylthio)-9H-fluorene | Et₃N, CH₂Cl₂, rt | >90 |

| Iodoacetamide | 2-((9H-Fluoren-9-yl)thio)acetamide | NaHCO₃, DMF, rt | ~85 |

Michael Addition (Conjugate Addition)

As a soft nucleophile, the 9-fluorenethiolate anion preferentially undergoes 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds.[13][14][15] This reaction is a powerful tool for carbon-sulfur bond formation and provides access to a wide range of functionalized thioethers. The reaction is typically carried out under basic conditions to generate the thiolate in situ.

Mechanism of Michael Addition:

-

Thiolate Formation: A base deprotonates the thiol.

-

Nucleophilic Attack: The thiolate attacks the β-carbon of the α,β-unsaturated carbonyl compound, forming an enolate intermediate.

-

Protonation: The enolate is protonated by a proton source (often the solvent or a mild acid work-up) to give the final product.

Caption: Workflow for the Michael addition of 9-fluorenethiolate.

Reaction with Epoxides

The 9-fluorenethiolate anion can also act as a nucleophile to open epoxide rings. This reaction, often referred to as "thiol-epoxy click chemistry," is highly efficient and regioselective, with the nucleophile typically attacking the less sterically hindered carbon of the epoxide.[16][17] The reaction proceeds under basic catalysis and results in the formation of β-hydroxy thioethers.

Applications in Drug Discovery and Materials Science

The unique chemical properties of this compound and its derivatives make them valuable building blocks in several areas of scientific research.

Drug Discovery

The fluorene scaffold is present in a number of biologically active compounds, and derivatives have been investigated for their potential as anticancer and antimicrobial agents.[18][19][20] The introduction of a thiol group provides a handle for further functionalization and can also influence the biological activity of the molecule. Thiols are known to play crucial roles in biological systems, and the incorporation of a thiol or thioether moiety can impact a molecule's interaction with biological targets, such as enzymes with cysteine residues in their active sites.[21] The ability of the thiol group to participate in disulfide exchange reactions is also relevant in the context of biological redox processes.

Materials Science

In materials science, this compound has been utilized for its ability to self-assemble on gold surfaces, forming well-ordered monolayers.[5] This property is of interest for the development of molecular electronics and sensors. The fluorene unit itself is a key component in many organic light-emitting diodes (OLEDs) and other organic electronic devices.[1] The thiol group can be used to anchor the fluorene moiety to surfaces or to other components in a material. Furthermore, this compound can serve as a ligand for the synthesis of metal complexes with interesting photophysical and catalytic properties.

Conclusion